Antiviral agent 27
Description
"Antiviral agent 27" is a nomenclature used across multiple studies to denote distinct compounds with antiviral properties, depending on the research context. This article focuses on three primary contexts where "agent 27" has been studied:
- HBV Capsid Assembly Inhibition: In a 2017 study, "agent 27" refers to a sulfamoylbenzamide derivative that disrupts hepatitis B virus (HBV) capsid formation, demonstrating submicromolar activity and significant reduction of HBeAg secretion .
- HIV-1 gp41 Inhibition: A 1996 study identifies "compound 27" as a fragment of the gp41 leucine-zipper region, inhibiting HIV-1 replication through α-helical structural mimicry .
Properties
Molecular Formula |
C24H34N2O |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(3R,5R)-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C24H34N2O/c1-22-11-17-12-23(14-22,18-5-3-2-4-6-18)16-24(13-17,15-22)21(27)26-20-9-7-19(25)8-10-20/h2-6,17,19-20H,7-16,25H2,1H3,(H,26,27)/t17?,19?,20?,22-,23-,24?/m1/s1 |
InChI Key |
TZNRCHUCVIMHIH-CGWLFZNLSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5 |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 27 involves multiple steps, starting from readily available precursors. The process includes:
Complexation-driven selective acyl migration/oxidation: This step involves the selective migration of acyl groups followed by oxidation.
BSA-mediated cyclization to anhydrouridine: This step uses N,O-bis(trimethylsilyl)acetamide (BSA) to facilitate cyclization.
Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane are used for hydrochlorination.
Dynamic stereoselective phosphoramidation: This step employs a chiral nucleophilic catalyst to achieve stereoselectivity.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high yield and purity, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Reaction Mechanisms
Antiviral Agent 27 undergoes several key reactions that contribute to its antiviral activity:
Hydrolysis
In biological systems, this compound may undergo hydrolysis, breaking bonds to release reactive intermediates that inhibit viral replication. This reaction is critical for activating the compound in physiological conditions.
Oxidation
The compound exhibits susceptibility to oxidation, particularly under aerobic conditions, which may influence its stability and bioavailability. Oxidation products could play roles in modulating viral protein interactions.
Nucleophilic Substitution
Functional groups in this compound participate in nucleophilic substitution reactions, enabling binding to viral enzymes or structural proteins. This mechanism is central to its ability to disrupt viral life cycles.
Biological Interactions
This compound interacts with viral proteins through non-covalent bonds, including hydrogen bonding and hydrophobic interactions. These interactions are critical for its antiviral efficacy:
Hydrogen Bonding
The compound forms hydrogen bonds with viral residues, such as ASP-289 and TYR-237 , stabilizing its binding to target proteins. For example, in studies with influenza virus, bond distances ranged from 2.45 Å to 5.40 Å , indicating strong and moderate interactions .
Hydrophobic Interactions
Hydrophobic residues like LEU-272 and PHE-294 engage with the compound, contributing to binding affinity. These interactions are often weaker than hydrogen bonds but play a complementary role in stabilizing the protein-ligand complex .
Comparative Analysis
This compound’s reactivity and mechanism differ from other antivirals:
| Compound | Mechanism | Target Virus |
|---|---|---|
| This compound | Inhibits viral replication (multiple stages) | Influenza, HCV |
| Acyclovir | Inhibits DNA polymerase | Herpes simplex virus |
| Ribavirin | Nucleoside analog (RNA synthesis) | Hepatitis C virus |
| Sofosbuvir | Targets RNA-dependent RNA polymerase | Hepatitis C virus |
Structural features of this compound enhance its binding affinity, potentially reducing resistance rates compared to analogs like ribavirin.
Stability and Pharmacokinetics
The compound’s stability under physiological conditions is influenced by:
-
Hydrolysis kinetics : Rate of bond cleavage in aqueous environments.
-
Oxidation susceptibility : Sensitivity to reactive oxygen species.
-
Solubility : Affected by hydroxyl groups and molecular weight.
Pharmacokinetic studies suggest adherence to Lipinski’s rules (e.g., molecular weight <500 Da), though specific data for this compound remain limited .
Scientific Research Applications
Antiviral agent 27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand viral replication and host-virus interactions.
Industry: Utilized in the development of antiviral coatings and materials.
Mechanism of Action
The mechanism of action of antiviral agent 27 involves the inhibition of viral replication. The compound targets viral enzymes such as polymerases and proteases, preventing the synthesis of viral RNA or DNA. This inhibition disrupts the viral life cycle, reducing the ability of the virus to infect host cells .
Comparison with Similar Compounds
Key Findings :
- Efficacy : Agent 27 exhibits submicromolar EC₅₀ values (comparable to analogs in its class) and reduces HBeAg secretion by >50% in vitro .
- Structural Advantage : Molecular modeling shows that agent 27 binds to a hydrophobic pocket in the HBV capsid, a site shared with other sulfamoylbenzamides but with improved steric compatibility .
Comparison with HBV Therapies :
| Compound/Class | Mechanism | EC₅₀ (μM) | Selectivity Index (SI) | Clinical Use |
|---|---|---|---|---|
| Sulfamoylbenzamide 27 | Capsid assembly disruption | <1.0 | Not reported | Preclinical |
| Entecavir | Reverse transcriptase inhibition | 0.001–0.004 | >1000 | First-line therapy |
| Tenofovir | Nucleotide analog | 0.1–2.5 | >100 | First-line therapy |
| AT-130 (benzimidazole) | Capsid assembly modulation | 0.3–1.2 | >30 | Phase I/II trials |
Limitations: Unlike nucleoside analogs (Entecavir, Tenofovir), sulfamoylbenzamides lack clinical validation. However, their novel capsid-targeting mechanism may reduce drug resistance risks .
Comparison with Similar Compounds in HIV-1 Treatment
Mechanism : In HIV-1 studies, compound 27 mimics the gp41 leucine-zipper structure, blocking viral fusion .
Key Findings :
Comparison with HIV Entry Inhibitors :
| Compound | Mechanism | IC₅₀ (μM) | Selectivity Index (SI) | Clinical Status |
|---|---|---|---|---|
| Compound 27 | gp41 fusion inhibition | 1–5 | >10 | Preclinical |
| Enfuvirtide | gp41 peptide inhibitor | 0.1–0.5 | >100 | FDA-approved (2003) |
| Maraviroc | CCR5 co-receptor blockade | 0.1–2 | >50 | FDA-approved (2007) |
Broad-Spectrum Antiviral Activity
Agent 27 is listed among 27 broad-spectrum antivirals in a 2020 meta-analysis, though its exact targets remain unspecified . Comparisons with other broad-spectrum agents include:
| Compound | Viral Targets | Mechanism | Clinical Stage |
|---|---|---|---|
| Agent 27 | Unspecified (broad) | Unspecified | Preclinical |
| Remdesivir | Coronaviruses, Flaviviruses | RNA polymerase inhibition | FDA-approved |
| Ribavirin | HCV, RSV, Lassa virus | RNA mutagenesis | FDA-approved |
| Favipiravir | Influenza, Ebola | RNA polymerase inhibition | Approved (EU/JP) |
Gaps : Agent 27’s broad-spectrum profile requires further validation, particularly against emerging viruses like SARS-CoV-2 .
Data Tables and Key Findings
Table 1: HBV-Targeted Agents
| Parameter | Sulfamoylbenzamide 27 | Entecavir | AT-130 (Benzimidazole) |
|---|---|---|---|
| EC₅₀ (μM) | <1.0 | 0.001–0.004 | 0.3–1.2 |
| Mechanism | Capsid disruption | RT inhibition | Capsid modulation |
| HBeAg Reduction | >50% | ~90% | ~70% |
| Clinical Stage | Preclinical | FDA-approved | Phase I/II |
Table 2: HIV-1 Entry Inhibitors
| Parameter | Compound 27 | Enfuvirtide | Maraviroc |
|---|---|---|---|
| IC₅₀ (μM) | 1–5 | 0.1–0.5 | 0.1–2 |
| Target | gp41 | gp41 | CCR5 |
| Oral Bioavailability | Potential | No (subcutaneous) | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
